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Compound of Interest

Compound Name: Cys(Npys)-TAT (47-57)

Cat. No.: B15566815

The TAT (Trans-Activator of Transcription) protein from HIV-1 is renowned for its ability to enter
cells, a property conferred by a short, arginine-rich sequence known as the Protein
Transduction Domain (PTD). The most studied fragment, TAT(47-57), with the sequence
YGRKKRRQRRR, can efficiently ferry a wide range of molecular cargo—from small molecules
to large proteins and nanoparticles—across the plasma membrane.[1][2][3] This capability
makes it an invaluable asset in therapeutic and research applications.

The Cys(Npys)-TAT(47-57) variant incorporates two critical features:

e An N-terminal Cysteine (Cys): This residue provides a unique, reactive handle for
conjugating cargo molecules.[2][4]

¢ A 3-Nitro-2-pyridinesulfenyl (Npys) group: This moiety is attached to the cysteine's thiol
group. The Npys group serves as an activating agent, rendering the cysteine highly
susceptible to reaction with another free thiol.[1][5][6] This specific chemical activation
facilitates a clean and efficient thiol-disulfide exchange reaction, forming a stable disulfide
bond between the TAT peptide and the cargo molecule.[7][8]

This pre-activated peptide allows for the straightforward and site-specific conjugation of
therapeutic agents, probes, or other molecules of interest, positioning Cys(Npys)-TAT(47-57)
as a premier vehicle for intracellular delivery.[9]

Mechanism of Action
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Bioconjugation via Thiol-Disulfide Exchange

The primary function of the Cys(Npys) modification is to enable the efficient linkage of cargo.
The Npys group activates the cysteine's sulfur atom, which can then rapidly react with a free
sulfhydryl (thiol) group on a target molecule (e.g., a protein or a small molecule drug). This
reaction, known as thiol-disulfide exchange, results in the formation of a stable disulfide bond
linking the TAT peptide to its cargo, with the release of 3-nitro-2-thiopyridone. The reaction is
highly efficient and proceeds under mild physiological conditions.[10]

( Cys(Npys)-TAT(47-57) W Conjugation TAT-S-S-Cargo
) >

Thiol-Disulfide
Exchange
Cargo-SH = Release > 3-nitro-2-thiopyridone
(Protein, Drug, etc.) (GEEERED))

Click to download full resolution via product page
Fig. 1: Bioconjugation of Cys(Npys)-TAT(47-57) to a thiol-containing cargo molecule.

Cellular Uptake and Transduction

The precise mechanism of TAT-mediated cellular entry is a subject of ongoing research, with
evidence supporting multiple pathways.[11] The highly cationic, arginine-rich nature of the
peptide is central to its function.

» Electrostatic Interaction: The process begins with the positively charged TAT peptide binding
to negatively charged heparan sulfate proteoglycans on the cell surface.[12]

» Translocation: Following this initial binding, the peptide and its conjugated cargo can enter
the cell via two primary routes:

o Direct Penetration: The peptide may directly translocate across the lipid bilayer, a process
that is thought to be receptor-independent.[1]
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o Endocytosis: A significant portion of uptake occurs through energy-dependent endocytic
pathways, particularly macropinocytosis.[11] Once inside endosomes, the peptide-cargo
conjugate must escape into the cytoplasm to reach its target, a step that remains a key

challenge in the field.
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Fig. 2: Proposed cellular uptake pathways for TAT-cargo conjugates.

Quantitative Data

The efficacy of TAT(47-57) has been quantified in various experimental systems. The following
tables summarize key performance metrics from published studies.
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Table 1: In Vivo Blood-Brain Barrier (BBB) Permeability

This table presents data from a study measuring the unidirectional influx rate (Kin) of various
cell-penetrating peptides across the mouse blood-brain barrier. A higher Kin value indicates
more rapid and extensive brain uptake.

. Unidirectional Influx Rate .
Peptide . . Parenchymal Fraction (%)
(Kin) [pli(g % min)]

Tat(47-57) 4.73 79%
pVEC 6.02 80%
SynB3 5.63 7%

Data sourced from De
Spiegeleer et al. (2015). The
parenchymal fraction indicates
the percentage of influxed
peptide that successfully
reached the brain tissue

beyond the capillaries.[13]

Table 2: Metabolic Stability in Epithelial Cell Models

This table shows the stability of TAT(47-57) when incubated with two different epithelial cell
monolayers, which model biological barriers. The normalized half-life represents the time
required for 50% of the peptide to be degraded.
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Cell Line Barrier Type Normalized Half-Life (min)
MDCK Kidney Epithelium 6065
TR146 Buccal Epithelium 166

Data sourced from Salama et
al. (2006). This highlights that
the stability, and thus efficacy,
of the peptide can be highly
dependent on the enzymatic

environment.[14]

Table 3: Cellular Uptake Enhancement of a Fluorescent

Cargo

This table shows the relative cellular uptake of a fluorescent molecule (5-FAM) and a TAT-

conjugated version (NTF) in MCF-7 breast cancer cells, as measured by flow cytometry.

Compound Concentration

Mean Fluorescence
. ) Fold Increase vs.
Intensity (Arbitrary

. Cargo Alone
Units)

5-FAM (Cargo alone) 5uM

~10 -

NTF (TAT-5-FAM) 5 uM

~60 ~6X

Data interpreted from
Figure 2d in Jin et al.
(2012). This
demonstrates the
significant
enhancement in
cellular delivery
provided by TAT

conjugation.[12]

Experimental Protocols
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The following are representative protocols for the conjugation and evaluation of Cys(Npys)-
TAT(47-57) peptide conjugates.

Protocol: Conjugation to a Thiolated Cargo

This protocol describes the general steps for conjugating Cys(Npys)-TAT(47-57) to a protein or
other molecule containing a free cysteine or other thiol group.

o Reagent Preparation:

o Dissolve the Cys(Npys)-TAT(47-57) peptide in an appropriate buffer, such as phosphate-
buffered saline (PBS) pH 7.0-7.4.

o Dissolve the thiol-containing cargo molecule in a compatible buffer. If the cargo is a protein
with existing disulfide bonds that need to be reduced to generate a free thiol, pre-treat it
with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP),
followed by removal of the reducing agent via dialysis or a desalting column.

o Conjugation Reaction:

o Mix the Cys(Npys)-TAT(47-57) peptide with the thiolated cargo molecule. A slight molar
excess (1.5 to 5-fold) of the TAT peptide is often used to ensure complete conjugation of
the cargo.

o Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with
gentle agitation.

e Monitoring and Purification:

o The reaction can be monitored by observing the release of the Npys byproduct, 3-nitro-2-
thiopyridone, which has a characteristic absorbance at ~336 nm.

o Purify the resulting TAT-cargo conjugate from excess unconjugated peptide and
byproducts using methods appropriate for the cargo size, such as size-exclusion
chromatography (SEC), dialysis, or affinity chromatography.

e Characterization:
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o Confirm the successful conjugation and purity of the final product using SDS-PAGE (for
protein cargo), HPLC, and/or mass spectrometry.

Protocol: Quantification of Cellular Uptake via Flow
Cytometry

This protocol is for quantifying the intracellular delivery of a fluorescently labeled TAT-cargo
conjugate.

e Cell Culture:

o Plate the cells of interest (e.g., HeLa, MCF-7) in a 12-well or 24-well plate and grow them
to 70-80% confluency.

e |ncubation:

o Prepare a solution of the fluorescent TAT-cargo conjugate in serum-free cell culture
medium at the desired final concentration (e.g., 5 uM). Include controls such as untreated
cells and cells treated with the unconjugated fluorescent cargo.

o Remove the growth medium from the cells, wash once with PBS, and add the medium
containing the conjugate or controls.

o Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO:z incubator.
e Cell Harvest and Preparation:

o Remove the incubation medium and wash the cells twice with cold PBS to remove
surface-bound conjugate.

o To remove any remaining non-internalized, membrane-bound peptide, briefly treat the
cells with a trypsin solution. Neutralize the trypsin with complete medium.

o Harvest the cells, transfer them to flow cytometry tubes, and centrifuge to form a pellet.
o Resuspend the cell pellet in cold flow cytometry buffer (e.g., PBS with 1% BSA).

o Flow Cytometry Analysis:
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o Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set
for the fluorophore used (e.g., FITC channel for FAM or FITC).

o Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

o Compare the MFI of cells treated with the TAT-cargo conjugate to the control groups to
guantify the extent of cellular uptake.
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1. Prepare TAT-Cargo

(See Protocol 4.1) 2. Plate and Culture Cells

3. Incubate Cells with
TAT-Cargo Conjugate

4. Wash and Harvest Cells
(including Trypsin step)

5. Analyze by
Flow Cytometry
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Fig. 3: Experimental workflow for quantifying cellular uptake of a TAT-cargo conjugate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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